2-(1-Bromoethyl)-5-(furan-3-yl)pyridine
Description
2-(1-Bromoethyl)-5-(furan-3-yl)pyridine is a halogenated pyridine derivative featuring a bromoethyl group at the 2-position and a furan-3-yl substituent at the 5-position. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol. The bromoethyl group enhances reactivity in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(1-bromoethyl)-5-(furan-3-yl)pyridine |
InChI |
InChI=1S/C11H10BrNO/c1-8(12)11-3-2-9(6-13-11)10-4-5-14-7-10/h2-8H,1H3 |
InChI Key |
DTRYKIZGYPMWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C2=COC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Selected Pyridine Derivatives
Key Observations :
- Aromatic Substituents : Furan-3-yl (target) provides stronger electron-donating effects than phenyl or nitrophenyl groups, altering the pyridine ring’s electronic profile and solubility in polar solvents .
- Thermal Stability : Chloro- and nitro-substituted pyridines (e.g., Table 1, Entry 2) exhibit higher melting points (268–287°C) due to rigid aromatic stacking, whereas furan-containing derivatives likely have lower thermal stability .
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